2-[(4,6-Dianilinopyrimidin-5-yl)methylidene]propanedinitrile
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Overview
Description
2-[(4,6-Dianilinopyrimidin-5-yl)methylidene]propanedinitrile is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with aniline groups and a propanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-Dianilinopyrimidin-5-yl)methylidene]propanedinitrile typically involves the condensation of 4,6-dianilinopyrimidine with malononitrile. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or methanol for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using less toxic solvents and reagents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-Dianilinopyrimidin-5-yl)methylidene]propanedinitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitrile groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-[(4,6-Dianilinopyrimidin-5-yl)methylidene]propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-[(4,6-Dianilinopyrimidin-5-yl)methylidene]propanedinitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and π-π interactions with its targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-[(4-Chlorophenyl)methylidene]propanedinitrile: Similar structure but with a chlorophenyl group instead of an aniline group.
2-[(4-Methoxyphenyl)methylidene]propanedinitrile: Contains a methoxyphenyl group, offering different electronic properties.
4,6-Diamino-5-formamidopyrimidine: A related pyrimidine derivative with different substituents.
Uniqueness
2-[(4,6-Dianilinopyrimidin-5-yl)methylidene]propanedinitrile is unique due to its combination of aniline groups and a pyrimidine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-[(4,6-dianilinopyrimidin-5-yl)methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N6/c21-12-15(13-22)11-18-19(25-16-7-3-1-4-8-16)23-14-24-20(18)26-17-9-5-2-6-10-17/h1-11,14H,(H2,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTTXQRSHKHNMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=NC=N2)NC3=CC=CC=C3)C=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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